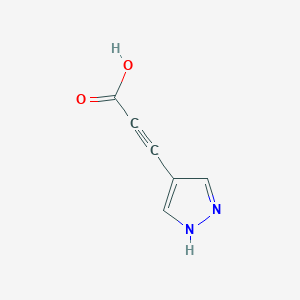

3-(1H-pyrazol-4-yl)propiolic acid

Description

Contextualization of Propiolic Acids as Advanced Synthetic Intermediates

Propiolic acid (prop-2-ynoic acid) is the simplest carboxylic acid containing an alkyne functional group. wikipedia.org This structural feature makes it and its derivatives highly valuable as advanced synthetic intermediates. ontosight.aimyuchem.comfenhechem.com The alkyne moiety is a high-energy, linear rigid rod, which can participate in a wide array of chemical transformations, including cycloadditions, coupling reactions, and nucleophilic additions. This reactivity allows for the construction of complex molecular architectures.

Propiolic acid serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai Its derivatives, known as propiolates, are key starting materials for creating more elaborate compounds. wikipedia.org For instance, the ethyl ester of propiolic acid can condense with hydrazine (B178648) to form pyrazolone, a core structure in many dyes and pharmaceuticals. wikipedia.org The reactivity of the triple bond is central to its utility, enabling its use in bioconjugation reactions for the selective modification of biomolecules like proteins. ontosight.ai The commercial availability of propiolic acid, often produced by the oxidation of propargyl alcohol, underscores its role as a fundamental reagent in organic synthesis. wikipedia.org

Significance of Pyrazole (B372694) Heterocycles in Organic Synthesis and Ligand Design

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. britannica.comwikipedia.org This structural class is of immense importance in chemistry and pharmacology. nih.gov The pyrazole ring is considered a "privileged structure" in medicinal chemistry because its derivatives exhibit a vast spectrum of biological activities and are core components of numerous approved drugs. nih.gov Notable examples include the anti-inflammatory drug celecoxib (B62257) and the anabolic steroid stanozolol. wikipedia.org The versatility of the pyrazole scaffold stems from the ability to substitute various functional groups at different positions on the ring, which modulates the molecule's biological interactions and physicochemical properties. nih.gov

In organic synthesis, a multitude of methods exist for constructing the pyrazole ring, with the condensation of 1,3-dicarbonyl compounds with hydrazines being a classic and widely used approach (Knorr pyrazole synthesis). wikipedia.orgslideshare.net Beyond medicine, pyrazole derivatives are crucial in coordination chemistry, where they function as ligands for a wide range of metal ions. researchgate.net The ease of synthesis and functionalization allows for the fine-tuning of the electronic and steric properties of pyrazole-based ligands, which in turn dictates the catalytic and photophysical properties of the resulting metal complexes. researchgate.net This tunability makes them instrumental in the development of new catalysts and functional materials. researchgate.net

Rationale for Investigating 3-(1H-Pyrazol-4-yl)propiolic Acid: A Unique Molecular Architecture

The rationale for investigating this compound lies in its distinctive molecular architecture, which synergistically combines the attributes of both the pyrazole and propiolic acid moieties. This hybrid structure offers a unique set of functionalities within a single, relatively compact molecule.

Bifunctionality: The molecule possesses two key reactive sites: the carboxylic acid group and the terminal alkyne. The carboxylic acid can be converted into esters, amides, or other derivatives, while the alkyne is available for a host of transformations unique to C-C triple bonds, such as "click chemistry" (e.g., azide-alkyne cycloadditions), Sonogashira couplings, and reductions.

Structural Rigidity and Linkage Potential: The alkyne unit provides a rigid, linear linker, which is a desirable feature in the design of specific molecular probes, pharmaceutical agents, or materials where defined spatial orientation is critical.

Pharmacophore and Ligand Potential: The 1H-pyrazole ring is a well-established pharmacophore and a versatile coordinating ligand. nih.govnih.gov Its presence suggests that this compound and its derivatives could be explored as new ligands for catalysis or as building blocks for novel therapeutic agents, potentially targeting protein kinases, a class of enzymes where pyrazole-containing inhibitors have found success. acs.org

The combination of a biologically active heterocycle with a versatile synthetic handle like propiolic acid creates a powerful platform for diversification, enabling the rapid generation of compound libraries for screening in drug discovery and materials science. nih.gov

Overview of Academic Research Objectives and Methodologies

While specific research on this compound is not extensively documented in public literature, the objectives and methodologies for its investigation can be clearly inferred from studies on closely related analogues.

Research Objectives:

Synthesis and Characterization: The primary objective would be to develop an efficient and scalable synthesis route. This is a prerequisite for any further investigation.

Exploration of Reactivity: A key goal would be to systematically study the reactivity of the alkyne and carboxylic acid groups, both independently and in concert, to understand the molecule's utility as a synthetic intermediate.

Application in Medicinal Chemistry: Researchers would aim to use the molecule as a scaffold to synthesize new series of compounds for biological evaluation. Given the prevalence of pyrazoles in kinase inhibitors, a likely objective would be to synthesize derivatives as potential anti-cancer agents. acs.org

Application in Materials and Coordination Chemistry: An objective would be to use the molecule as a ligand to create novel metal-organic frameworks (MOFs) or coordination polymers, or as a monomer for functional polymers, leveraging the pyrazole's coordinating ability and the alkyne's potential for polymerization.

Research Methodologies:

Synthesis: Synthetic approaches would likely involve multi-step sequences. For instance, a common strategy for related compounds involves the Vilsmeier-Haack reaction on hydrazones to create a pyrazole-4-carbaldehyde, followed by a reaction to introduce the three-carbon side chain. researchgate.net Subsequent transformation, such as oxidation or elimination, would be required to form the propiolic acid moiety.

Purification and Characterization: Standard techniques such as column chromatography, crystallization, and distillation would be used for purification. The structure and purity of the synthesized compound would be unambiguously confirmed using spectroscopic methods including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), and potentially single-crystal X-ray diffraction. nih.gov

Derivatization and Library Synthesis: To explore its applications, the parent molecule would be subjected to various reactions to create a library of derivatives. This could involve esterification or amidation of the carboxylic acid and coupling reactions at the alkyne. High-throughput experimentation and automated synthesis could be employed to accelerate this process. nih.gov

The table below summarizes some related pyrazole-propanoic/propiolic acid derivatives found in the literature, highlighting the type of research they have been involved in.

Table of Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2O2 |

|---|---|

Molecular Weight |

136.11 g/mol |

IUPAC Name |

3-(1H-pyrazol-4-yl)prop-2-ynoic acid |

InChI |

InChI=1S/C6H4N2O2/c9-6(10)2-1-5-3-7-8-4-5/h3-4H,(H,7,8)(H,9,10) |

InChI Key |

YKSFARIQECTHDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN1)C#CC(=O)O |

Origin of Product |

United States |

Strategic Synthetic Pathways to 3 1h Pyrazol 4 Yl Propiolic Acid

Historical Context and Evolution of Propiolic Acid Synthesis

Propiolic acid, the simplest acetylenic carboxylic acid, has a rich history of synthetic development. Early methods for its preparation date back to the late 19th century. One of the initial syntheses involved the boiling of acetylene (B1199291) dicarboxylic acid or its acid potassium salt with water. wikisource.org Another classic approach utilized the action of alcoholic potash on dibromosuccinic acid. wikisource.org Over the years, more direct and efficient methods have emerged. A significant advancement was the development of processes starting from sodium acetylide, which is reacted with carbon dioxide under pressure. google.comgoogle.com However, the efficiency of this method was highly dependent on the physical properties of the sodium acetylide. google.com

A notable one-step process was later developed involving the reaction of an alkali metal, such as sodium, with liquefied acetylene and carbon dioxide. google.com This method offered a more direct route to alkali metal propiolates, which could then be acidified to yield propiolic acid. google.com The commercial preparation of propiolic acid has also been achieved through the oxidation of propargyl alcohol at a lead electrode. wikipedia.org These historical developments have laid the groundwork for the synthesis of more complex propiolic acid derivatives, including the target compound of this article.

Precursor Design and Synthesis: Building Blocks for the Pyrazole (B372694) and Propiolic Acid Moieties

The construction of 3-(1H-pyrazol-4-yl)propiolic acid relies on the strategic synthesis of its constituent parts: a 4-substituted pyrazole precursor and a propiolic acid scaffold.

Synthesis of 4-Substituted Pyrazole Precursors

The synthesis of 4-substituted pyrazoles is a well-established area of heterocyclic chemistry, with numerous methods available for their preparation. A common and versatile approach is the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov The regioselectivity of this reaction is influenced by the steric and electronic nature of the substituents on the dicarbonyl compound. nih.gov

Another powerful method for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of diazo compounds with alkynes. nih.gov To overcome issues with the handling and regioselectivity of some alkynes, alkyne surrogates, such as bromoalkenes, can be employed. nih.gov

The Vilsmeier-Haack reaction is a key method for introducing a formyl group at the 4-position of the pyrazole ring. chemmethod.comencyclopedia.pub This reaction typically involves the treatment of a hydrazone with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemmethod.comencyclopedia.pub The resulting 4-formylpyrazole can then serve as a versatile intermediate for further functionalization. For instance, 4-formylpyrazoles can be synthesized from the corresponding hydrazones, which are in turn prepared by the condensation of a ketone with a hydrazine (B178648). encyclopedia.pub

Furthermore, electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine provides a route to 4-iodopyrazoles, which can be further modified. acs.org

| Precursor Type | Synthetic Method | Key Reagents | Reference(s) |

| 4-Formylpyrazoles | Vilsmeier-Haack reaction of hydrazones | POCl₃, DMF | chemmethod.comencyclopedia.pub |

| 1,3,4,5-Tetrasubstituted pyrazoles | 1,3-Dipolar cycloaddition | Nitrile imines, bromoalkenes | nih.gov |

| 4-Iodopyrazoles | Electrophilic cyclization of α,β-alkynic hydrazones | I₂, NaHCO₃ | acs.org |

| Substituted pyrazoles | Cyclocondensation | 1,3-Dicarbonyl compounds, hydrazines | nih.gov |

Synthesis of Propiolic Acid Scaffolds and Related Alkynes

For the synthesis of more complex alkynes, transition metal-catalyzed cross-coupling reactions are indispensable. These methods allow for the direct connection of a terminal alkyne to a variety of functional groups.

Convergent and Linear Synthesis Approaches for this compound

The assembly of the final target molecule can be achieved through either convergent or linear synthetic strategies, each with its own advantages. A convergent approach involves the separate synthesis of the pyrazole and propiolic acid moieties, followed by their coupling in a late-stage step. A linear approach would involve building one moiety onto the other in a sequential fashion.

Cross-Coupling Methodologies for Alkyne Formation (e.g., Sonogashira-type reactions)

The Sonogashira reaction is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

In the context of synthesizing this compound, a Sonogashira coupling would be a key step in a convergent synthesis. This would involve coupling a 4-halopyrazole precursor with a suitable propiolic acid derivative or a protected alkyne that can be later converted to the carboxylic acid. The efficiency of the Sonogashira reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.org For instance, the use of bulky and electron-rich phosphine (B1218219) ligands can enhance the catalytic activity. libretexts.org While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that can be performed in water and under aerobic conditions. organic-chemistry.org

A cascade Sonogashira coupling followed by cyclization has also been reported for the synthesis of pyrazole rings, demonstrating the versatility of this reaction in heterocyclic synthesis. nih.gov

| Reaction | Catalyst System | Key Features | Reference(s) |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, amine base | Forms C-C bond between terminal alkyne and aryl/vinyl halide | wikipedia.orgorganic-chemistry.orglibretexts.org |

| Copper-Free Sonogashira | Pd catalyst, base | Avoids use of copper co-catalyst | organic-chemistry.org |

Cyclization and Condensation Strategies for Pyrazole Moiety Construction

The construction of the pyrazole ring itself is a critical step in the synthesis of this compound. As previously mentioned, the condensation of 1,3-dicarbonyl compounds with hydrazines is a fundamental and widely applied method. nih.gov This approach allows for the formation of the pyrazole core with various substituents.

Rhodium-catalyzed addition-cyclization of hydrazines with alkynes presents a modern and efficient method for synthesizing highly substituted pyrazoles under mild conditions. organic-chemistry.org This cascade reaction involves the addition of a C-N bond of the hydrazine to the alkyne, followed by an intramolecular cyclization. organic-chemistry.org

Another important strategy is the cyclization of hydrazones. For example, hydrazones derived from ketones can undergo cyclization under Vilsmeier-Haack conditions to yield 4-formylpyrazoles. chemmethod.com Similarly, α,β-alkynic hydrazones can be cyclized using molecular iodine to produce 4-iodopyrazoles. acs.org Three-component reactions involving aldehydes, 1,3-dicarbonyls, and diazo compounds also provide a one-pot synthesis of polyfunctional pyrazoles. organic-chemistry.org

| Cyclization Strategy | Key Reactants | Key Reagents/Catalysts | Product Type | Reference(s) |

| Condensation | 1,3-Dicarbonyls, Hydrazines | - | Substituted Pyrazoles | nih.gov |

| Addition-Cyclization | Hydrazines, Alkynes | Rhodium catalyst | Highly Substituted Pyrazoles | organic-chemistry.org |

| Vilsmeier-Haack Cyclization | Hydrazones | POCl₃, DMF | 4-Formylpyrazoles | chemmethod.com |

| Electrophilic Cyclization | α,β-Alkynic Hydrazones | I₂ | 4-Iodopyrazoles | acs.org |

| Three-Component Coupling | Aldehydes, 1,3-Dicarbonyls, Diazo compounds | - | Polyfunctional Pyrazoles | organic-chemistry.org |

Specialized Alkyne Formation Techniques (e.g., involving CO2 or other novel reagents)

Recent advancements in synthetic methodologies have introduced novel techniques for the formation of the alkyne group in propiolic acid derivatives, including the use of carbon dioxide (CO2) as a C1 building block. This approach is particularly relevant for the synthesis of this compound and its analogs, offering a greener alternative to traditional carboxylation methods.

One notable strategy involves the carboxylation of terminal alkynes with CO2. Research has demonstrated the use of a pyrazole-based microporous organic polymer (MOP-PZ) supporting silver nanoparticles (Ag NPs) as an efficient catalyst for this transformation. researchgate.netacs.org The MOP-PZ-Ag hybrid material effectively catalyzes the carboxylation of various terminal alkynes to their corresponding propiolic acids under mild conditions, such as ambient pressure and a temperature of 50 °C. researchgate.netacs.org This heterogeneous catalyst system is not only efficient but also reusable, maintaining its activity for multiple cycles. researchgate.net The porous nature of the MOP is advantageous for CO2 capture, which facilitates the subsequent chemical fixation. researchgate.netacs.org

Another innovative method involves the in-situ generation of carbonic acid from carbon dioxide and water to acidify the sodium enolate of an acetoacetate (B1235776) derivative. google.com This process is a key step in a novel and economically favorable synthesis of alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters, which are closely related to the target molecule. google.com This patent highlights the use of CO2 as a readily available and safe acid source, which can be a valuable technique in the synthesis of pyrazole carboxylic acids. google.com

Furthermore, a synthesis method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has been developed using low-cost propiolic acid as a starting material. google.com This approach, for the first time, utilizes difluoromethane (B1196922) and carbon monoxide, showcasing high reaction selectivity and reduced waste, making it suitable for industrial production. google.com

These specialized techniques underscore a shift towards more sustainable and innovative approaches in the synthesis of pyrazole-containing propiolic acids.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time.

For instance, in the synthesis of related pyrazole derivatives, microwave-assisted organic synthesis (MAOS) has been shown to significantly improve reaction outcomes. mdpi.comnih.gov A study on the synthesis of 3,5-disubstituted-1H-pyrazoles from α,β-unsaturated ketones and tosylhydrazones demonstrated that microwave irradiation under solvent-free conditions led to high yields and short reaction times. mdpi.com The "one-pot" synthesis, where the tosylhydrazone is generated in situ, further streamlines the process and aligns with green chemistry principles. mdpi.comnih.gov

The choice of base and solvent system also plays a critical role. In the ring-closure step to form the pyrazole ring, a two-phase system with a weak base like sodium carbonate or potassium carbonate has been found to be effective. google.com The optimization of these conditions can lead to high purity products with minimal side-product formation. google.com

The following table summarizes the optimization of reaction conditions for the synthesis of a pyrazolylphosphonate, which shares synthetic strategies with pyrazole carboxylic acids, highlighting the impact of different bases and solvents on the reaction yield. researchgate.net

| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | K2CO3 (2.0) | MeOH | 24 | 85 |

| 2 | Cs2CO3 (2.0) | MeOH | 24 | 78 |

| 3 | Na2CO3 (2.0) | MeOH | 24 | 65 |

| 4 | Et3N (2.0) | MeOH | 48 | 20 |

| 5 | DBU (2.0) | MeOH | 48 | <5 |

| 6 | K2CO3 (2.0) | CH3CN | 24 | 60 |

| 7 | K2CO3 (2.0) | THF | 24 | 45 |

| 8 | K2CO3 (2.0) | Toluene | 24 | 15 |

| 9 | K2CO3 (2.0) | Dioxane | 24 | 30 |

Data adapted from a study on the synthesis of pyrazolylphosphonates, illustrating common optimization parameters. researchgate.net

This data clearly indicates that the selection of an appropriate base and solvent is paramount for achieving high yields.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in the synthesis of pyrazole derivatives, including this compound. nih.gov The focus is on developing environmentally benign methods that are efficient, atom-economical, and utilize less hazardous substances. nih.govjetir.org

Key green chemistry strategies applicable to the synthesis of this compound include:

Use of Greener Solvents: Employing water or ethanol (B145695) as a solvent instead of hazardous organic solvents minimizes environmental impact. jetir.org The Knorr pyrazole synthesis, a classical method, has been adapted to use ethanol as a renewable solvent. jetir.org

Catalysis: The use of recyclable catalysts, such as the MOP-PZ-Ag system for CO2 carboxylation, is a cornerstone of green synthesis. researchgate.netacs.org Additionally, the use of mild and inexpensive catalysts like ammonium (B1175870) chloride has been explored for pyrazole synthesis. jetir.org

Energy Efficiency: Microwave-assisted synthesis offers a more energy-efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. mdpi.comnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle. "One-pot" syntheses are particularly advantageous in this regard. mdpi.comnih.gov

Use of Renewable Feedstocks: While not yet widely reported for this specific compound, the future of green synthesis lies in the utilization of renewable starting materials.

A comparative study between a proposed green synthetic route and a classical route for pyrazole synthesis highlighted the significant environmental benefits of the greener approach. nih.gov The development of eco-friendly methods, such as ball mill reactions for the synthesis of N-acyl pyrazoles, further demonstrates the commitment to sustainable practices in this area of chemistry. rsc.org

Advanced Structural Characterization of 3 1h Pyrazol 4 Yl Propiolic Acid and Its Key Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentglobalresearchonline.netresearchgate.netasrjetsjournal.orgnih.govresearchgate.netnih.govrsc.orgchemicalbook.combldpharm.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of the molecular framework of organic compounds. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a detailed picture of the atomic arrangement within 3-(1H-pyrazol-4-yl)propiolic acid can be constructed.

The ¹H NMR spectrum of a pyrazole (B372694) derivative typically reveals distinct signals for the protons on the pyrazole ring and any substituents. For this compound, characteristic signals would be expected for the pyrazole ring protons, the acidic proton of the carboxylic acid, and the NH proton of the pyrazole ring. The chemical shifts of the pyrazole protons are influenced by the electronic environment and the presence of substituents. researchgate.net The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, including those of the pyrazole ring, the propiolic acid moiety, and the carboxylic acid group, would give rise to a distinct signal. The chemical shifts of the acetylenic carbons are particularly characteristic, appearing in a specific region of the spectrum. rsc.org The carbonyl carbon of the carboxylic acid group will also have a characteristic downfield chemical shift. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole H-3/H-5 | ~7.5 - 8.5 | ~130 - 140 |

| Pyrazole H-4 | ~7.0 - 8.0 | ~100 - 110 |

| Pyrazole NH | ~12.0 - 14.0 | - |

| Acetylenic H | ~3.0 - 4.0 | ~70 - 90 (C≡C) |

| Carboxylic Acid OH | >10.0 (broad) | - |

| Carbonyl C | - | ~150 - 160 |

| Acetylenic C | - | ~70 - 90 (C≡C) |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the pyrazole ring, if any are present. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. nih.govyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). HMBC is crucial for establishing the connectivity between the pyrazole ring and the propiolic acid side chain. For instance, it would show a correlation between the pyrazole proton at position 4 and the carbons of the acetylenic group. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a relatively rigid molecule like this compound, it can be useful in confirming assignments and providing insights into the preferred conformation in solution. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisglobalresearchonline.netresearchgate.netnih.govrsc.orgchemicalbook.combldpharm.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. researchgate.net For this compound, these techniques would provide clear evidence for the key structural features.

The IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid, which is typically a very broad band in the region of 3300-2500 cm⁻¹.

N-H stretch of the pyrazole ring, usually appearing as a sharper band around 3300-3100 cm⁻¹.

C≡C stretch of the alkyne, which is a weak but sharp band around 2260-2100 cm⁻¹.

C=O stretch of the carboxylic acid, a strong absorption band in the region of 1725-1700 cm⁻¹.

C=N and C=C stretches of the pyrazole ring, appearing in the 1600-1400 cm⁻¹ region. researchgate.net

Raman spectroscopy, which is sensitive to non-polar bonds, would be particularly useful for observing the C≡C stretching vibration, which is often weak in the IR spectrum. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | - |

| N-H (Pyrazole) | 3300-3100 | 3300-3100 |

| C≡C (Alkyne) | 2260-2100 (weak) | 2260-2100 (strong) |

| C=O (Carboxylic Acid) | 1725-1700 (strong) | 1725-1700 (weak) |

| C=N, C=C (Pyrazole) | 1600-1400 | 1600-1400 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determinationresearchgate.netchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places), the exact molecular formula of this compound can be confirmed. This technique helps to distinguish between compounds with the same nominal mass but different elemental compositions.

X-ray Crystallography for Definitive Solid-State Structure Elucidationasrjetsjournal.orgnih.govresearchgate.netrsc.orgnih.govisotope.com

Single-crystal X-ray diffraction provides the most definitive structural information for a crystalline solid. acs.org If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. globalresearchonline.net This would provide an unambiguous confirmation of the molecular structure and connectivity established by spectroscopic methods. The crystal structure of pyrazole derivatives often reveals interesting hydrogen bonding motifs. nih.gov

Validation of Spectroscopic Data through Computational Approachesnih.govchemicalbook.com

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for validating and interpreting experimental spectroscopic data. researchgate.netasrjetsjournal.org By performing DFT calculations, it is possible to predict the NMR chemical shifts, vibrational frequencies (IR and Raman), and other spectroscopic properties of a proposed structure. nih.govrsc.org A good correlation between the calculated and experimental data provides strong support for the correctness of the assigned structure. mdpi.com These computational methods can also offer insights into the electronic structure and reactivity of the molecule. asrjetsjournal.org

Reactivity Profiles and Derivatization Strategies of 3 1h Pyrazol 4 Yl Propiolic Acid

Transformations Involving the Propiolic Acid Moiety

Cycloaddition Reactions (e.g., [2+2], [3+2] cycloadditions involving the alkyne)

The alkyne functionality of 3-(1H-pyrazol-4-yl)propiolic acid is an excellent substrate for cycloaddition reactions, providing a powerful tool for constructing more complex molecular architectures. Among the most significant are [3+2] cycloadditions.

[3+2] Cycloadditions: This type of reaction, also known as a 1,3-dipolar cycloaddition, involves the reaction of the alkyne (the dipolarophile) with a 1,3-dipole. A prominent example is the Huisgen azide-alkyne cycloaddition, which yields 1,2,3-triazole rings. wikipedia.org The reaction between an azide and the activated alkyne of the propiolic acid would be expected to proceed, potentially with regioselectivity influenced by the pyrazole (B372694) substituent. wikipedia.orgmdpi.com Nitrones can also serve as 1,3-dipoles, reacting with the alkyne to form isoxazoline derivatives in a concerted, pericyclic process. wikipedia.org The regiochemistry of these additions is largely governed by frontier molecular orbital interactions between the dipole and the dipolarophile. wikipedia.orgrsc.org

The table below summarizes representative [3+2] cycloaddition reactions involving alkyne systems.

| 1,3-Dipole Type | Dipolarophile | Product | Reaction Type |

| Azide | Alkyne | 1,2,3-Triazole | Huisgen Cycloaddition |

| Nitrone | Alkyne | Isoxazoline | Nitrone-Alkyne Cycloaddition |

| Tosylhydrazone (forms diazo intermediate) | Nitroalkene | Pyrazole | 1,3-Dipolar Cycloaddition |

[4+2] Cycloadditions: While less common for simple alkynes, [4+2] or Diels-Alder type reactions can occur with activated alkynes, leading to the formation of six-membered rings. Theoretical studies have explored the mechanisms of such reactions, which provide a route to various bicyclic aromatic and heteroaromatic products. rsc.orgresearchgate.net

Decarboxylative Reactions and Mechanisms

The carboxylic acid group can be removed through decarboxylation, a reaction that can be facilitated by transition metals, particularly copper and palladium. rsc.org These reactions are valuable for forming new carbon-carbon or carbon-heteroatom bonds at the position of the former carboxyl group, a process known as decarboxylative coupling. rsc.org

Mechanisms: In copper-catalyzed systems, the reaction may proceed through the formation of a copper(II) carboxylate complex. Elongation of the Cu(II)-O(carboxyl) bond can promote the homolytic cleavage of the pyrazole-COO⁻ bond, generating reactive radicals that can then participate in further bond-forming steps. rsc.org For related heterocyclic carboxylic acids like pyrrole-2-carboxylic acid, acid-catalyzed decarboxylation can occur via an associative mechanism involving the addition of water to the carboxyl group, leading to the formation of the heterocycle and protonated carbonic acid. nih.govresearchgate.net

The table below outlines conditions for decarboxylative reactions on related compounds.

| Substrate | Catalyst/Conditions | Product Type |

| 3,5-Pyrazole-dicarboxylic acid | Cu(II), pyridine-water | Pyridyl-pyrazole |

| Propiolic acids | Palladium catalysts, base | Diaryl alkynes |

| 3-Indoleacetic acids | Copper salts, DMF | C-H functionalized pyrazolones |

| Pyrazole-4-carboxylic acid derivatives | Copper compounds (e.g., Cu₂O), base | Decarboxylated pyrazole |

Nucleophilic and Electrophilic Additions to the Alkyne

The electron-withdrawing nature of the adjacent carboxyl group activates the alkyne of this compound, making it susceptible to nucleophilic attack in a conjugate or Michael-type addition. acs.orgresearchgate.net Softer nucleophiles, such as thiols and amines, readily add across the triple bond. nih.gov

Nucleophilic Addition: This 1,4-conjugate addition is highly efficient for creating new C-S and C-N bonds. nih.gov The reaction of a thiol (thiol-yne reaction) or an amine with the activated alkyne typically proceeds under mild conditions and can be quantitative, fulfilling many criteria of "click" chemistry. acs.orgnih.gov

Electrophilic Addition: Like other alkynes, the triple bond can also undergo electrophilic addition. The reaction with hydrogen halides (e.g., HCl, HBr), for instance, proceeds via an initial electrophilic attack of a proton on the alkyne to form a vinyl cation intermediate. youtube.comlibretexts.org This is followed by the nucleophilic attack of the halide ion. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can be influenced by the substituents on the alkyne and the reaction conditions. researchgate.net

Formation of Esters, Amides, and other Carboxylic Acid Derivatives

The carboxylic acid functional group is a cornerstone for derivatization, allowing for the synthesis of a wide range of derivatives, most notably esters and amides.

Esterification: Esters can be readily formed by reacting this compound with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. researchgate.netceon.rs For pyrazole carboxylic acids, direct esterification can be achieved, although steric hindrance near the carboxyl group can slow the reaction rate. researchgate.net The use of dehydrating agents or catalysts like titanium tetrachloride can facilitate the reaction under mild conditions. mdpi.com

Amide Formation: Amides are synthesized by coupling the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxyl group, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the amine. niscpr.res.inrsc.org Direct amidation methods that avoid the isolation of reactive intermediates are also available. rsc.orgsphinxsai.com

The following table summarizes common methods for these derivatizations.

| Derivative | Reagents | Method |

| Methyl Ester | Methanol, H₂SO₄ (cat.) | Fischer Esterification |

| Ethyl Ester | Ethanol (B145695), HCl (cat.) | Fischer Esterification |

| General Ester | Alcohol, TiCl₄ | Lewis Acid Catalysis |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Acid Chloride Formation |

| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | Direct Amidation |

Reactions of the Pyrazole Heterocycle

The pyrazole ring is an aromatic heterocycle with its own distinct reactivity, which can be exploited for further functionalization of the molecule.

Regioselective Substitution Reactions on the Pyrazole Ring

The substitution pattern of the pyrazole ring directs the position of subsequent reactions. In this compound, the C4 position is occupied. The remaining C3 and C5 positions, as well as the N1 nitrogen, are potential sites for substitution. The electronic nature of the propiolic acid substituent at C4 will influence the regioselectivity of these reactions.

Electrophilic substitution on the pyrazole ring can be directed to specific positions. For example, the Vilsmeier-Haack reaction (using DMF and POCl₃) is a common method for introducing a formyl group onto the pyrazole ring, typically at the C4 position if it is unsubstituted. nih.gov Since the C4 position is already substituted in the target molecule, electrophilic attack would likely be directed to the C5 position, influenced by the directing effects of the ring nitrogens and the existing substituent. The synthesis of specifically substituted pyrazoles often relies on cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds, which allows for precise control over the placement of substituents on the final ring. nih.govnih.gov This synthetic control highlights the predictable regiochemistry of the pyrazole system.

N-Functionalization of the Pyrazole Nitrogen

The presence of a reactive NH group in the pyrazole ring of this compound offers a prime site for various functionalization reactions. This N-functionalization is a critical strategy for modulating the compound's physicochemical properties, biological activity, and for integrating it into more complex molecular architectures. The N-alkylation and N-arylation are the most common modifications employed.

N-Alkylation:

The introduction of alkyl groups onto the pyrazole nitrogen can be achieved through several synthetic methodologies. A common approach involves the reaction of the pyrazole with alkyl halides in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, particularly in unsymmetrically substituted pyrazoles. For this compound, alkylation is expected to proceed readily at the N1 position.

Recent advancements in N-alkylation of pyrazoles include the use of trichloroacetimidate electrophiles catalyzed by a Brønsted acid, which provides a milder alternative to traditional methods that often require strong bases or high temperatures mdpi.com. This method has been shown to be effective for benzylic, phenethyl, and benzhydryl trichloroacetimidates, yielding N-alkyl pyrazoles in good yields mdpi.com. Another approach utilizes ionic liquids as the reaction medium for the N-alkylation of pyrazoles with alkyl halides, which can offer advantages in terms of reaction rates and selectivity researchgate.net. Furthermore, engineered enzymes have been developed to catalyze the N-alkylation of pyrazoles with simple haloalkanes, demonstrating high regioselectivity nih.gov.

| Alkylating Agent | Catalyst/Base | Reaction Conditions | Expected Product |

| Alkyl Halide (e.g., Iodomethane, Benzyl bromide) | K₂CO₃, NaH | DMF, Acetonitrile | 3-(1-Alkyl-1H-pyrazol-4-yl)propiolic acid |

| Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-Dichloroethane, 4h | 3-(1-Phenethyl-1H-pyrazol-4-yl)propiolic acid |

| Haloalkanes (e.g., Iodomethane, Iodoethane) | Engineered Methyltransferase | Enzymatic cascade | 3-(1-Alkyl-1H-pyrazol-4-yl)propiolic acid |

N-Arylation:

The introduction of aryl groups at the pyrazole nitrogen, or N-arylation, is a valuable transformation for creating compounds with applications in medicinal chemistry and materials science. Copper-catalyzed Ullmann-type reactions are a conventional method for N-arylation of pyrazoles europub.co.uk. These reactions typically involve the coupling of the pyrazole with an aryl halide in the presence of a copper catalyst and a base. Modern variations of this reaction employ various ligands to improve efficiency and broaden the substrate scope, allowing the reaction to proceed under milder conditions organic-chemistry.orgorganic-chemistry.org.

For instance, the use of CuI with diamine ligands has been shown to effectively catalyze the N-arylation of a range of nitrogen heterocycles, including pyrazoles, with aryl iodides and bromides organic-chemistry.org. Another approach involves the use of arylboronic acids as the arylating agent in the presence of a copper catalyst organic-chemistry.orgnih.gov. These methods generally exhibit good functional group tolerance.

| Arylating Agent | Catalyst/Ligand | Reaction Conditions | Expected Product |

| Aryl Iodide/Bromide | CuI / Diamine ligand | Base (e.g., K₂CO₃), Solvent (e.g., Dioxane) | 3-(1-Aryl-1H-pyrazol-4-yl)propiolic acid |

| Arylboronic Acid | Cu(OAc)₂ | Base, Solvent (e.g., Methanol) | 3-(1-Aryl-1H-pyrazol-4-yl)propiolic acid |

| Triarylbismuth reagents | Copper acetate | Base, Oxygen | 3-(1-Aryl-1H-pyrazol-4-yl)propiolic acid mdpi.com |

Multi-Component Reactions (MCRs) Utilizing this compound as a Key Component

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, represent a highly efficient and atom-economical approach to synthesizing complex molecules mdpi.com. The unique combination of a nucleophilic pyrazole ring, an electrophilic propiolic acid moiety, and the potential for further reactivity at the alkyne and carboxylic acid functionalities makes this compound an attractive building block for MCRs.

While specific MCRs involving this compound are not extensively documented, its structural motifs suggest its potential participation in several known MCRs. For example, propiolic acids are known to participate in Ugi-type MCRs benthamdirect.com. A hypothetical Ugi four-component reaction could involve this compound (as the acid component), an aldehyde, an amine, and an isocyanide to generate complex peptide-like structures incorporating the pyrazole moiety.

Furthermore, the pyrazole nucleus itself can be constructed via MCRs, and this strategy could be adapted to synthesize derivatives of the title compound researchgate.netnih.gov. For instance, a three-component reaction of a hydrazine (B178648), a β-ketoester, and an aldehyde can yield substituted pyrazoles orientjchem.orgpreprints.orgresearchgate.net. By choosing appropriate starting materials, this could provide a convergent route to complex pyrazole-containing structures.

The alkyne functionality of this compound also opens up possibilities for its use in transition-metal-catalyzed MCRs. For example, Sonogashira coupling, a key step in some MCRs, could be employed to further functionalize the alkyne prior to or as part of a multi-component sequence mdpi.com.

| MCR Type | Potential Reactants with this compound | Potential Product Scaffold |

| Ugi Four-Component Reaction | Aldehyde, Amine, Isocyanide | Peptidomimetic structures with a pyrazolyl-propiolamide core |

| Passerini Three-Component Reaction | Aldehyde, Isocyanide | α-Acyloxy-carboxamides with a pyrazolyl-propioloyl group |

| A³ Coupling (Aldehyde-Alkyne-Amine) | Aldehyde, Secondary Amine | Propargylamines with a pyrazolyl and carboxyl substituent |

Q & A

Q. What are the standard synthetic routes for 3-(1H-pyrazol-4-yl)propiolic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with pyrazole derivatives. For example, 1,3-dimethylpyrazole can react with amino acid precursors under controlled conditions to introduce the propiolic acid group . Key parameters include:

- Temperature : Maintaining 60–80°C during coupling reactions to avoid side products.

- Catalysts : Using palladium or copper catalysts for cross-coupling steps (e.g., Sonogashira reactions).

- Purification : Recrystallization from methanol or ethanol to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : H NMR (400 MHz, DMSO-d6) is critical for confirming the pyrazole ring protons (δ 7.5–8.5 ppm) and propiolic acid protons (δ 12–13 ppm for COOH) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity .

- Mass Spectrometry : ESI-MS (m/z [M+1]) confirms molecular weight, with fragmentation patterns verifying structural integrity .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving the propiolic acid moiety?

Low yields often arise from competing side reactions (e.g., decarboxylation). Strategies include:

- Protecting Groups : Temporarily protecting the carboxylic acid group with tert-butyl esters to stabilize the intermediate .

- Solvent Optimization : Using anhydrous DMF or THF to minimize hydrolysis .

- Catalytic Systems : Employing Pd/Cu bimetallic catalysts to enhance regioselectivity in alkyne coupling .

Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-propiolic acid derivatives?

Discrepancies may stem from assay conditions or impurity profiles. Recommendations:

- Standardized Bioassays : Replicate studies using identical cell lines (e.g., HEK293) and control compounds .

- Metabolite Profiling : LC-MS/MS to identify degradation products that may interfere with activity .

- Dose-Response Curves : Validate IC values across multiple concentrations to account for batch variability .

Q. What methodological considerations are critical for introducing electron-withdrawing groups to enhance cycloaddition reactivity?

- Substituent Positioning : Fluorine or nitro groups at the pyrazole C3 position increase electrophilicity of the propiolic acid moiety .

- Reaction Monitoring : In situ IR spectroscopy tracks alkyne consumption during Huisgen cycloaddition .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity in [2+2] or [3+2] cycloadditions .

Q. How should stability studies for derivatives under varying pH and temperature be designed?

- Accelerated Degradation Tests : Incubate compounds at 40°C/75% RH for 4 weeks, with HPLC analysis at intervals .

- pH-Dependent Stability : Use buffer solutions (pH 1–10) to simulate gastric/intestinal environments, monitoring via UV-Vis spectroscopy .

- Oxidative Stability : Expose to (3%) and analyze for sulfoxide or epoxide byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.